5-Bromo-7-vinyl-2,3-dihydrobenzofuran
Description
5-Bromo-7-vinyl-2,3-dihydrobenzofuran is a substituted dihydrobenzofuran derivative characterized by a bromine atom at position 5 and a vinyl group at position 6. The dihydrobenzofuran core consists of a fused benzene and furan ring system with a partially saturated furan moiety (positions 2 and 3), conferring unique electronic and steric properties. Its vinyl group enhances reactivity for further functionalization, such as polymerization or cross-coupling reactions, while the bromine atom serves as a handle for halogen-based substitutions (e.g., Suzuki-Miyaura couplings) .
Properties
IUPAC Name |
5-bromo-7-ethenyl-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h2,5-6H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABXBCCCJQRPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC2=C1OCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Bromination at the 5-Position
Bromination of 2,3-dihydrobenzofuran derivatives is typically achieved using bromine (Br₂) in acetic acid under reflux conditions. For example, 2,3-dihydrobenzofuran-7-carboxamide derivatives are brominated at the 5-position using Br₂ in acetic acid at 80°C for 3 hours, yielding 5-bromo intermediates in ~80% efficiency.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Br₂ (1.6 eq) | Acetic acid | 80°C | 3 h | 80% |
Step 2: Formylation at the 7-Position
The brominated intermediate undergoes formylation via the Vilsmeier-Haack or Duff reaction. For instance, using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux generates the aldehyde intermediate.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| POCl₃, DMF | Toluene | Reflux | 12 h | 75% |
Step 3: Wittig Olefination
The aldehyde intermediate reacts with a Wittig reagent (e.g., Ph₃P=CH₂) to introduce the vinyl group. This step typically proceeds at room temperature with high regioselectivity.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ph₃P=CH₂ | THF | RT | 2 h | 60–70% |
Key Findings
-
Bromination regioselectivity is influenced by electron-donating substituents.
-
Formylation efficiency depends on solvent polarity and catalyst choice.
-
Wittig reactions favor trans-alkene formation due to steric factors.
Method 2: Bromination Followed by Suzuki-Miyaura Coupling
This method leverages palladium-catalyzed cross-coupling to introduce the vinyl group directly.
Step 1: Bromination
As described in Method 1, bromination at the 5-position yields 5-bromo-2,3-dihydrobenzofuran.
Step 2: Suzuki Coupling with Vinyl Boronate
The brominated intermediate undergoes coupling with vinylboronic acid using Pd(PPh₃)₄ as a catalyst. This approach avoids formylation and directly introduces the vinyl group at the 7-position.
Reaction Conditions
| Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80°C | 12 h | 65–75% |
Key Findings
-
Suzuki coupling is more efficient for electron-deficient aryl halides.
-
Steric hindrance from the dihydrobenzofuran ring may reduce reaction rates.
Method 3: Heck Reaction for Vinyl Halide Coupling
This method employs palladium-catalyzed alkenylation to introduce the vinyl group.
Step 1: Bromination
Bromination proceeds as in Methods 1 and 2.
Step 2: Heck Reaction with Vinyl Halide
The brominated intermediate reacts with a vinyl halide (e.g., CH₂=CHBr) in the presence of Pd(OAc)₂ and a ligand (e.g., XantPhos).
Reaction Conditions
| Catalyst | Ligand | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XantPhos | DCE | 100°C | 18 h | 55–60% |
Key Findings
-
Heck reactions require precise control of ligand and base concentrations.
-
Competing β-hydride elimination may reduce yields in some cases.
Method 4: Alternative Routes via Decarboxylative Dehydrogenation
A less conventional approach involves decarboxylative dehydrogenation to generate the vinyl group.
Step 1: Carboxylic Acid Intermediate
Synthesis of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid via ester hydrolysis (e.g., NaOH in MeOH).
Step 2: Decarboxylative Dehydrogenation
Using Pd(OAc)₂ and XantPhos, the carboxylic acid undergoes decarboxylation and dehydrogenation to form the vinyl group.
Reaction Conditions
| Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Et₃N | DCE | 100°C | 12 h | 45–50% |
Key Findings
-
Decarboxylation efficiency depends on the electronic nature of the substituents.
-
This method is less regioselective compared to cross-coupling approaches.
Comparison of Methods
| Method | Steps | Key Reagents | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | 3 | Br₂, POCl₃, Ph₃P=CH₂ | 60–75% | High regioselectivity | Multi-step, moderate yields |
| 2 | 2 | Pd(PPh₃)₄, K₂CO₃ | 65–75% | Shorter synthesis time | Sensitive to catalyst choice |
| 3 | 2 | Pd(OAc)₂, XantPhos | 55–60% | Direct vinyl introduction | Requires vinyl halide |
| 4 | 2 | Pd(OAc)₂, Et₃N | 45–50% | Avoids formylation | Low regioselectivity |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-vinyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 7-vinyl-2,3-dihydrobenzofuran.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-7-vinyl-2,3-dihydrobenzofuran involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in biological processes, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, and signal transduction, contributing to its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
Table 1: Key Properties of 5-Bromo-7-vinyl-2,3-dihydrobenzofuran and Analogues
Key Observations
Substituent Effects on Reactivity :
- The vinyl group in 5-Bromo-7-vinyl-2,3-dihydrobenzofuran enables π-orbital interactions, facilitating radical or electrophilic additions, unlike the inert bromine-only analogue .
- Carbaldehyde (C7) derivatives exhibit electrophilicity, making them suitable for Schiff base formation or nucleophilic attacks, as seen in anticancer compound synthesis .
- Sulfonamide groups (C7) enhance water solubility and hydrogen-bonding capacity, critical for pharmacokinetics in enzyme-targeted therapies .
Pharmacological Applications :
- The cyclopropylmethylamine side chain in ’s compound demonstrates how steric hindrance and conformational restriction improve selectivity for serotonin receptors, a feature absent in the vinyl-substituted analogue .
- Methoxy and keto groups () are pivotal in opioid activity, highlighting the role of electron-donating substituents in receptor binding .
Synthetic Accessibility :
- 5-Bromo-7-vinyl-2,3-dihydrobenzofuran can be synthesized via lithiation (n-BuLi/THF) followed by vinylation, whereas carbaldehyde derivatives require oxidation steps .
- Microwave-assisted alkylation () and Claisen rearrangements offer efficient routes for dimethyl-substituted analogues, contrasting with the vinyl compound’s reliance on traditional coupling methods .
Q & A
Basic: What are the established synthetic routes for 5-Bromo-7-vinyl-2,3-dihydrobenzofuran derivatives?
Answer:
Synthesis typically involves bromination of dihydrobenzofuran precursors followed by functionalization at the 7-position. For vinyl group introduction, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions) is common. Key steps include:
- Bromination: Electrophilic substitution using Br₂ or NBS (N-bromosuccinimide) under controlled conditions to achieve regioselectivity at the 5-position .
- Vinylation: Coupling of a boronic acid/vinyl halide with the brominated intermediate using Pd(PPh₃)₄ or similar catalysts .
- Purification: Column chromatography or recrystallization to isolate the product (>95% purity) .
Table 1: Synthetic Routes for Analogous Compounds
| Substituent | Starting Material | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 7-Aldehyde | 2,3-Dihydrobenzofuran | Vilsmeier-Haack formylation | 65 | |
| 7-Amine | 7-Bromo derivative | Buchwald-Hartwig amination | 72 | |
| 7-Vinyl (hypothetical) | 5-Bromo-7-iodo precursor | Suzuki coupling with vinyl-Bpin | ~60* |
*Hypothesized based on analogous reactions.
Basic: Which analytical techniques are critical for characterizing 5-Bromo-7-vinyl-2,3-dihydrobenzofuran?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and vinyl group presence (e.g., coupling constants for trans-vinyl protons: J = 10–16 Hz) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₀H₉BrO₂: MW = 257.04 g/mol) .
- X-ray Crystallography: Resolves dihydrofuran ring conformation and substituent spatial arrangement (e.g., dihedral angles < 10° for planar structures) .
Advanced: How does the vinyl group at the 7-position influence biological activity compared to other substituents?
Answer:
The vinyl group enhances electrophilicity and potential covalent binding to biological targets (e.g., cysteine residues in enzymes). Methodological approaches include:
- Comparative SAR Studies: Synthesize analogs with 7-aldehyde, 7-amine, or 7-methyl groups and test in bioassays (e.g., kinase inhibition).
- Docking Simulations: Model vinyl-substituted derivatives with protein active sites to predict binding modes .
- Kinetic Analysis: Measure IC₅₀ shifts in enzyme inhibition assays to assess covalent vs. non-covalent interactions .
Table 2: Hypothetical Bioactivity Trends*
| Substituent | Target Enzyme | IC₅₀ (µM) | Binding Mode |
|---|---|---|---|
| 7-Vinyl | Kinase X | 0.8 | Covalent (irreversible) |
| 7-Aldehyde | Kinase X | 5.2 | Reversible |
| 7-Methyl | Kinase X | >50 | No binding |
*Based on and .
Advanced: How can researchers resolve contradictions in reported biological activities of dihydrobenzofuran derivatives?
Answer: Contradictions often arise from assay variability or structural impurities. Mitigation strategies:
- Purity Validation: Use HPLC (>99% purity) and elemental analysis to exclude confounding byproducts .
- Standardized Assays: Replicate studies under consistent conditions (e.g., cell line, incubation time) .
- Metabolite Screening: Identify in vitro metabolites (via LC-MS) that may alter activity .
Advanced: What strategies optimize reaction yields for 7-substituted dihydrobenzofurans?
Answer:
- Catalyst Screening: Test Pd₂(dba)₃/XPhos for coupling efficiency .
- Solvent Effects: Use DMF or THF for polar intermediates; toluene for non-polar systems .
- Temperature Control: Maintain 80–100°C for Suzuki couplings to balance rate and side reactions .
Table 3: Yield Optimization Example
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 100 | 55 |
| Pd₂(dba)₃/XPhos | Toluene | 80 | 72 |
Basic: What functional groups in 5-Bromo-7-vinyl-2,3-dihydrobenzofuran dictate its reactivity?
Answer:
- Bromine: Enables cross-coupling reactions (e.g., Suzuki) .
- Vinyl Group: Participates in cycloadditions or electrophilic additions .
- Dihydrofuran Ring: Stabilizes radical intermediates in photochemical reactions .
Advanced: How to design covalent protein-binding studies for this compound?
Answer:
- Proteomic Profiling: Use click chemistry (azide-alkyne cycloaddition) to tag vinyl-bound proteins .
- Crystallography: Co-crystallize the compound with target enzymes to visualize covalent adducts .
- Kinetic Titration: Measure time-dependent enzyme inactivation to confirm covalent mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
